

# Lack of Reproducible Efficacy for GSK372475 in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1790627 |           |
| Cat. No.:            | B8822579   | Get Quote |

A comparative analysis of two phase II clinical trials for the triple reuptake inhibitor GSK372475 reveals consistent findings of non-superiority to placebo and a challenging tolerability profile in the treatment of major depressive disorder (MDD). This guide provides a detailed comparison of the available data, experimental protocols, and signaling pathways related to the clinical investigation of GSK372475.

Please Note: The initial request concerned "GSK1790627". Following an extensive search, no publicly available information was found for a compound with this designation. It is presumed to be a non-public internal code, a discontinued compound without published data, or a typographical error. Consequently, this guide focuses on GSK372475, a GSK compound with published, directly comparable clinical trial data that allows for an analysis of the reproducibility of its clinical findings.

## **Executive Summary**

GSK372475 is a triple reuptake inhibitor that acts by blocking the serotonin, norepinephrine, and dopamine transporters with roughly equal potency.[1][2] This mechanism was hypothesized to offer broader and more robust antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). [2][3] However, two independent, randomized, double-blind, placebo- and active-controlled phase II studies (NCT00420641 and NCT00448058) in patients with MDD consistently demonstrated that GSK372475 was not more effective than placebo.[1][2] In contrast, the active comparators in these trials, venlafaxine XR and paroxetine, both showed statistically



significant antidepressant activity, validating the sensitivity of the trial designs.[1][2] Furthermore, GSK372475 was associated with a higher frequency of adverse events and lower study completion rates compared to both placebo and the active controls.[1][2]

## **Comparative Efficacy Data**

The primary and secondary efficacy endpoints in both clinical trials failed to show a significant difference between GSK372475 and placebo. The active control arms, however, demonstrated the expected efficacy, indicating that the trials were capable of detecting an antidepressant signal.

| Efficacy Endpoint                         | Study 1<br>(NCT00420641) vs.<br>Paroxetine   | Study 2<br>(NCT00448058) vs.<br>Venlafaxine XR | Reproducibility of Findings                                                        |
|-------------------------------------------|----------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------|
| Primary Endpoint                          |                                              |                                                |                                                                                    |
| MADRS Total Score<br>Change from Baseline | No significant<br>difference from<br>placebo | No significant<br>difference from<br>placebo   | High: Both studies consistently showed a lack of efficacy on the primary endpoint. |
| Secondary Endpoints                       |                                              |                                                |                                                                                    |
| 6-item Bech<br>Melancholia Scale          | No significant<br>difference from<br>placebo | No significant difference from placebo         | High: Consistent lack of effect on this key secondary measure.                     |
| IDS-Clinician Rated<br>(IDS-CR)           | No significant<br>difference from<br>placebo | No significant<br>difference from<br>placebo   | High: Reproducible failure to separate from placebo.                               |
| Active Comparator                         |                                              |                                                |                                                                                    |
| Paroxetine vs.<br>Placebo                 | Statistically significant improvement        | N/A                                            | N/A                                                                                |
| Venlafaxine XR vs.<br>Placebo             | N/A                                          | Statistically significant improvement          | N/A                                                                                |



## **Comparative Safety and Tolerability Data**

The safety and tolerability findings for GSK372475 were also consistent across both studies, highlighting a challenging side-effect profile.

| Safety/Tolerability<br>Metric | Study 1<br>(NCT00420641)                                                              | Study 2<br>(NCT00448058)                                                               | Reproducibility of Findings                                                                                                                     |
|-------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common<br>Adverse Events | Dry mouth, headache, insomnia, nausea                                                 | Dry mouth, headache, insomnia, nausea                                                  | High: The same common adverse events were reported in both trials.                                                                              |
| Adverse Event<br>Frequency    | More frequent sleep,<br>anxiety-related, GI,<br>and tachycardia<br>events vs. placebo | More frequent sleep,<br>anxiety-related, GI,<br>and tachycardia<br>events vs. placebo  | High: A consistent pattern of increased adverse events was observed.                                                                            |
| Cardiovascular Effects        | Greater increases in mean heart rate and blood pressure vs. placebo and paroxetine    | Greater increases in mean heart rate and blood pressure vs. placebo and venlafaxine XR | High: Reproducible cardiovascular side effects were noted.                                                                                      |
| Study Completion<br>Rate      | 49%                                                                                   | 58%                                                                                    | Consistent Trend: Both studies showed lower completion rates for GSK372475 compared to placebo (67% and 74%) and active controls (77% and 63%). |

# Signaling Pathway and Mechanism of Action

GSK372475 is designed to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting their respective transporters (SERT,



NET, and DAT) in the presynaptic neuron, GSK372475 increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.



Click to download full resolution via product page

Caption: Mechanism of action for the triple reuptake inhibitor GSK372475.

# **Experimental Protocols**

The two pivotal studies (NCT00420641 and NCT00448058) employed a similar multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group design.[1][4][5]

#### Study Population:

- Inclusion Criteria: Outpatients aged 18-64 years with a diagnosis of a major depressive episode associated with Major Depressive Disorder (MDD) according to DSM-IV-TR criteria.
   The current episode had to be at least 12 weeks in duration but less than 2 years.[4]
- Exclusion Criteria: Current diagnosis of panic disorder, bipolar disorder, schizophrenia, or other psychotic disorders. Patients who had failed to respond to two or more different



antidepressant treatments for the current episode were also excluded.[4][6]

Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three arms:

- GSK372475: Flexible dose of 1.5 mg/day to 2.0 mg/day.
- Active Comparator:
  - Study 1 (NCT00420641): Paroxetine (20-30 mg/day).
  - Study 2 (NCT00448058): Venlafaxine XR (150-225 mg/day).[1]
- Placebo.

Duration: Both studies were 10 weeks in duration.[1]

Primary Efficacy Endpoint:

 The primary outcome measure was the change from baseline to Week 10 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]

Secondary Efficacy Endpoints:

- Inventory of Depressive Symptomatology-Clinician Rated (IDS-CR).[5]
- 6-item Bech subscale of the Hamilton Depression Rating Scale (HAMD-17).[1]
- Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I).[5]

Safety Assessments:

Monitoring of adverse events (AEs), vital signs (including heart rate and blood pressure),
 electrocardiograms (ECGs), and laboratory tests.





Click to download full resolution via product page

Caption: Generalized workflow for the GSK372475 Phase II clinical trials.

## **Alternatives and Future Directions**

The failure of GSK372475 to demonstrate efficacy, despite its plausible mechanism of action, underscores the complexities of developing new treatments for MDD. While the monoamine hypothesis has been central to antidepressant development, the lack of success with newer agents like GSK372475 has encouraged research into alternative mechanisms.[3]

Current and emerging therapeutic strategies for MDD that go beyond simple monoamine reuptake inhibition include:

 NMDA Receptor Modulators: Agents like esketamine have shown rapid antidepressant effects, particularly in treatment-resistant depression.[7]



- Opioid System Modulators: Research is ongoing into the potential of kappa-opioid receptor antagonists.[8]
- Neurotrophic and Glial Targets: Strategies aimed at enhancing neurogenesis and synaptic plasticity are being explored.

The consistent and reproducible findings from the two GSK372475 trials provide a valuable, albeit negative, dataset for the field. They highlight the translational gap between preclinical rationale and clinical efficacy and reinforce the need for novel biomarkers and more refined patient stratification in the development of future antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Long-term safety and maintenance of response with esketamine nasal spray in participants with treatment-resistant depression: interim results of the SUSTAIN-3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopsychiatry.com [biopsychiatry.com]
- To cite this document: BenchChem. [Lack of Reproducible Efficacy for GSK372475 in Major Depressive Disorder]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8822579#reproducibility-of-published-findings-ongsk1790627]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com